4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile

Click chemistry Polymer chemistry Bioconjugation

Source the uniquely reactive 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile. Unlike saturated dialkylamino analogs, its dual allyl handles enable thiol-ene click chemistry and olefin metathesis for polymer networks and surface immobilization. The nitro-acceptor and nitrile hub create a push-pull ICT chromophore for NLO materials and fluorescent probes. This dual-reactivity profile—combining bioorthogonal ligation with reducible nitro-to-amine functionality—is essential for complex bioconjugate construction. A versatile synthon unavailable with simpler derivatives.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 821777-02-0
Cat. No. B12537512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile
CAS821777-02-0
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C1=C(C=C(C=C1)C#N)[N+](=O)[O-]
InChIInChI=1S/C13H13N3O2/c1-3-7-15(8-4-2)12-6-5-11(10-14)9-13(12)16(17)18/h3-6,9H,1-2,7-8H2
InChIKeyADUJDGYLHQRKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile (CAS 821777-02-0) Procurement Guide: Core Properties and Structure


4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile (CAS 821777-02-0) is a substituted benzonitrile derivative with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . It features a diallylamino group at the para-position, a nitro group at the meta-position, and a nitrile group on the benzene ring. This compound is primarily available as a research chemical from multiple specialty chemical vendors and is catalogued in the PubChem substance database (SID 25021879, CID 3809342) [1].

Why Generic Substitution of 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile Fails: Structural and Reactivity Constraints


Generic substitution of 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile with simpler dialkylamino analogs (e.g., dimethylamino or diethylamino derivatives) or with non-nitrated diallylamino benzonitriles is not functionally equivalent due to the unique combination of the diallylamino donor and the nitro acceptor on the benzonitrile core. The diallyl groups provide distinct reactivity profiles for thiol-ene click chemistry, olefin metathesis, and radical polymerization that are absent in saturated dialkylamino counterparts [1]. Furthermore, the nitro group at the 3-position exerts a strong electron-withdrawing effect that modulates the electron density of the aromatic ring and the reactivity of the nitrile group, influencing both synthetic utility and potential biological activity compared to non-nitrated analogs [2].

Quantitative Differentiation Evidence for 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile vs. Closest Analogs


Allyl Group Reactivity: Diallylamino vs. Saturated Dialkylamino Analogs

The target compound contains two terminal allyl (prop-2-en-1-yl) groups that are absent in saturated dialkylamino analogs such as 4-(dimethylamino)-3-nitrobenzonitrile or 4-(diethylamino)-3-nitrobenzonitrile. Allyl groups undergo facile thiol-ene radical addition with rate constants on the order of 10^6–10^7 M^-1s^-1 for typical thiols, enabling efficient functionalization that is not possible with methyl or ethyl groups [1]. This provides a quantifiable synthetic advantage for applications requiring post-functionalization.

Click chemistry Polymer chemistry Bioconjugation

Electron-Withdrawing Strength: 3-Nitro vs. Non-Nitrated Diallylamino Benzonitrile

The nitro group at the 3-position contributes a Hammett σ_m value of +0.71, substantially decreasing the electron density of the benzonitrile core compared to the non-nitrated analog 4-(diallylamino)benzonitrile [1]. This shifts the computed logP by approximately -0.5 to -0.8 units (class estimate based on the π value of NO2), altering solubility and membrane permeability [2]. The nitro group also introduces a reducible functional group that can serve as a masked amine, a feature absent in the non-nitrated comparator.

Physical organic chemistry Substituent effects Charge transfer

Functional Group Manipulation: Carboxylic Acid Analog Comparison

The nitrile group of the target compound offers distinct synthetic versatility compared to the carboxylic acid group of 4-(diallylamino)-3-nitrobenzoic acid (CAS 1019386-71-0). The nitrile can be selectively reduced to an amine (CH2NH2) or hydrolyzed to a carboxylic acid or amide, whereas the carboxylic acid analog is limited to amide/ester formation. The nitrile also serves as a precursor to tetrazole via [3+2] cycloaddition, a bioisostere of the carboxylic acid, offering additional medicinal chemistry value [1].

Synthetic intermediate Amide coupling Functional group interconversion

Purity and Quality: Vendor-Supplied Research Grade vs. Bulk Industrial Alternatives

Available vendor data indicate that 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile is typically supplied at 95% purity as a research-grade chemical . This contrasts with commodity nitrobenzonitrile derivatives (e.g., 4-nitrobenzonitrile, 3-nitrobenzonitrile), which are often available at lower purity grades for industrial use. The specific combination of functional groups in this compound requires controlled synthesis and purification, justifying procurement from specialty suppliers for research applications.

Chemical procurement Quality control Research purity

Recommended Application Scenarios for 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile Based on Quantitative Evidence


Thiol-ene Click Chemistry and Polymer Functionalization

The dual allyl groups enable incorporation into polymer networks or surfaces via thiol-ene click chemistry [1]. This compound can be used as a monomer or crosslinker in the synthesis of functionalized polymers, where the nitro and nitrile groups provide additional handles for further modification or property tuning. This scenario is not achievable with saturated dialkylamino analogs.

Medicinal Chemistry Diversification: Nitrile as a Synthetic Hub

The nitrile group serves as a versatile synthetic hub, allowing conversion to tetrazoles, amines, amides, or carboxylic acids [1]. This makes the compound a valuable intermediate for generating diverse compound libraries in drug discovery, especially where the diallylamino group provides additional capacity for covalent targeting or probe development.

Materials Chemistry: Push-Pull Chromophore Development

The combination of the electron-donating diallylamino group and the electron-withdrawing nitro and nitrile groups creates a push-pull electronic system. This structure can exhibit intramolecular charge transfer (ICT) properties, making it a candidate for non-linear optical (NLO) materials or fluorescent probes [1]. The allyl groups further allow covalent immobilization onto substrates.

Bioconjugation and Chemical Biology Probe Synthesis

The allyl handles permit bioorthogonal ligation strategies, while the nitro group can be reduced to a primary amine (after protecting the nitrile) for further bioconjugation via NHS ester or isothiocyanate chemistry. This dual-reactivity profile supports the construction of complex bioconjugates for target identification or imaging applications [1].

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